2-Amino-4-fluorobutanoic acid hydrochloride is a compound with significant relevance in various scientific fields, particularly in medicinal chemistry and biochemistry. It is classified as an amino acid derivative, characterized by the presence of both an amino group and a carboxylic acid group, with a fluorine atom attached to the butanoic acid backbone. The chemical structure contributes to its unique properties and potential applications.
This compound can be synthesized from 4-fluorobutyric acid through several chemical processes. The hydrochloride salt form is produced by reacting the free amino acid with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
2-Amino-4-fluorobutanoic acid hydrochloride falls under the category of amino acids and is specifically classified as a fluorinated analogue of naturally occurring amino acids. Its systematic name reflects its structure, which includes both an amino group and a fluorine substituent on the butanoic acid chain.
The synthesis of 2-Amino-4-fluorobutanoic acid hydrochloride typically involves the following steps:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to optimize yield and purity. Reaction conditions are carefully controlled to minimize by-products, ensuring efficient synthesis.
The molecular formula for 2-Amino-4-fluorobutanoic acid hydrochloride is , with a molecular weight of approximately 157.57 g/mol. The structural representation highlights the arrangement of atoms, including the amino group (-NH₂), carboxylic group (-COOH), and the fluorine atom attached to the butanoic chain.
The InChI code for this compound is InChI=1S/C4H8FNO2.ClH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
, which provides a unique identifier for its chemical structure.
2-Amino-4-fluorobutanoic acid hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Amino-4-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The amino group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. Additionally, the presence of fluorine enhances the compound's stability and bioavailability by affecting its electronic properties. The hydrochloride form improves solubility, facilitating its use in biological assays.
These properties make it suitable for various applications in scientific research and industry .
2-Amino-4-fluorobutanoic acid hydrochloride has diverse applications across multiple scientific fields:
Its unique chemical structure allows researchers to explore various biochemical pathways and develop new therapeutic agents targeting specific diseases or conditions.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2